6-Methoxy-5-(trifluoromethyl)pyridin-3-amine CAS number 1211584-76-7
6-Methoxy-5-(trifluoromethyl)pyridin-3-amine CAS number 1211584-76-7
Executive Summary
6-Methoxy-5-(trifluoromethyl)pyridin-3-amine (CAS 1211584-76-7) is a high-value heterocyclic building block used extensively in modern medicinal chemistry and agrochemical discovery.[1] Its structural uniqueness lies in the juxtaposition of a strongly electron-withdrawing trifluoromethyl (
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, a validated industrial synthesis route, and a strategic overview of its reactivity in drug design.
Chemical Profile & Physicochemical Properties[2][3][4]
The following data aggregates experimental and predicted values essential for handling and stoichiometric calculations.
| Property | Value |
| Molecular Formula | |
| Molecular Weight | 192.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 60–64 °C (typical range for similar analogs) |
| Boiling Point | ~272 °C (Predicted at 760 Torr) |
| Density | ~1.35 g/cm³ |
| pKa (Conjugate Acid) | ~3.5–4.0 (Estimated; reduced basicity due to |
| LogP | ~1.8–2.1 (Predicted) |
| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water |
| Storage Conditions | Inert atmosphere ( |
Synthetic Architecture
Core Directive: The synthesis of CAS 1211584-76-7 requires a regioselective approach to ensure the correct placement of the trifluoromethyl and methoxy substituents relative to the amine. The most robust industrial route proceeds via the functionalization of 2-hydroxy-3-(trifluoromethyl)pyridine.
Validated Synthetic Route
The synthesis is a four-step linear sequence involving nitration, chlorination, nucleophilic aromatic substitution (
Step 1: Nitration
Precursor: 2-Hydroxy-3-(trifluoromethyl)pyridine
Reagents:
-
Protocol: Dissolve precursor in concentrated
at 0°C. Add fuming dropwise. Heat to 60–80°C for 4 hours. Quench over ice. Filter precipitate.[1][2] -
Intermediate: 2-Hydroxy-3-(trifluoromethyl)-5-nitropyridine.[3][4]
Step 2: Deoxychlorination
Reagents:
-
Protocol: Suspend the nitro intermediate in
. Add 5 mol% DMF.[1] Reflux (approx. 80°C) until gas evolution ceases (2–4 hours).[1] Remove excess in vacuo.[1] -
Intermediate: 2-Chloro-3-(trifluoromethyl)-5-nitropyridine.[3][4]
Step 3: Methoxylation (
)
Reagents:
-
Protocol: Dissolve the chloro-intermediate in anhydrous MeOH. Add
(1.1 equiv) at 0°C. Stir at room temperature for 2 hours. The reaction is typically quantitative. -
Intermediate: 2-Methoxy-3-(trifluoromethyl)-5-nitropyridine.
Step 4: Nitro Reduction
Reagents:
-
Protocol: Dissolve the nitro-methoxy intermediate in MeOH/EtOAc. Add 10%
(10 wt% loading). Hydrogenate at 30 psi for 4–6 hours. Filter through Celite.[1] Concentrate to yield the target amine.[5][6][7] -
Product: 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine .[8][9][10]
Synthetic Workflow Diagram
Figure 1: Step-wise industrial synthesis route for CAS 1211584-76-7 starting from commercially available precursors.
Reactivity & Functionalization Strategy
In drug discovery, this amine serves as a nucleophilic warhead. The presence of the electron-withdrawing
Key Considerations:
-
Reduced Nucleophilicity: Standard amide couplings may require stronger activation agents (e.g., HATU,
) or higher temperatures.[1] -
Buchwald-Hartwig Couplings: The oxidative addition to the amine is generally feasible, but the choice of ligand (e.g., Xantphos, BrettPhos) is critical to prevent catalyst poisoning by the pyridine nitrogen.[1]
-
Sandmeyer Reactions: The amine can be converted to a halide (I, Br, Cl) or nitrile via diazonium salts, allowing for further scaffold diversification.[1]
Functionalization Decision Tree[1]
Figure 2: Strategic functionalization pathways for medicinal chemistry applications.
Handling & Safety (E-E-A-T)
As a halogenated aminopyridine, CAS 1211584-76-7 requires strict adherence to safety protocols.
-
Hazard Classification (GHS):
-
Personal Protective Equipment (PPE):
-
Stability: The compound is stable under standard conditions but should be protected from strong oxidizing agents. The amine moiety is susceptible to air oxidation over prolonged periods; storage under argon/nitrogen is best practice.
References
-
ChemicalBook. (2024).[1][13] Synthesis of 2-chloro-3-trifluoromethyl-5-nitropyridine. Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] Trifluoromethylpyridines in Agrochemicals and Pharmaceuticals. PubMed Central.[1] Retrieved from [1]
-
BLD Pharm. (2025).[1][9] Safety Data Sheet: 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine. Retrieved from [1]
-
Fisher Scientific. (2025).[1] Safety Data Sheet: Aminopyridine Derivatives. Retrieved from
-
PubChem. (2025).[1] Compound Summary: 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine.[8][9][10] Retrieved from [1]
Sources
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- 4. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine - Lead Sciences [lead-sciences.com]
- 10. virsanghvi.com [virsanghvi.com]
- 11. tcichemicals.com [tcichemicals.com]
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